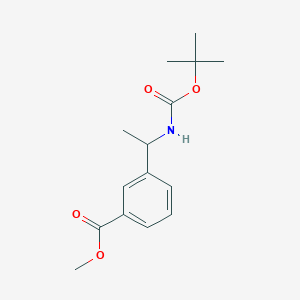

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Overview

Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS: 1027256-76-3) is a benzoic acid derivative with a molecular formula of C₁₅H₂₁NO₄ and a purity of ≥95% . Structurally, it features a methyl ester at the carboxylic acid position, a tert-butoxycarbonyl (Boc)-protected aminoethyl group at the 3-position of the benzene ring, and an ethyl linker between the Boc-amine and the aromatic core. This compound is widely used as an intermediate in organic synthesis, particularly in peptide and PROTAC (Proteolysis-Targeting Chimeras) development, due to its stability under diverse reaction conditions and ease of deprotection . Commercial availability is confirmed through five suppliers, with standard quantities ranging from 250 mg to 5 g .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-(1-aminoethyl)benzoic acid.

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Yields 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.

Deprotection: Yields 3-(1-aminoethyl)benzoic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Used in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its reactivity as an ester and a protected amine. The ester group can undergo hydrolysis, while the Boc-protected amine can be deprotected to reveal the free amine. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern: Positional Isomers

- Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t, CAS: N/A) This positional isomer has the Boc-amino group at the para position of the benzene ring. Key differences include: Melting Point: 154–156°C (vs. liquid or lower melting point for the meta-substituted target compound). NMR Shifts: The aromatic protons in 3t appear at δ 7.99–7.95 ppm (para-substituted), compared to distinct shifts in the meta-substituted analogue . Synthetic Utility: Para-substituted derivatives are often preferred in drug design for improved steric accessibility in binding pockets .

- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 180863-55-2) This compound replaces the ethyl linker with a methyl group, resulting in a similarity score of 0.89 . Solubility: Higher hydrophobicity due to the ethyl group in the target compound may affect solubility in polar solvents.

Amino Group Modifications

- Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate (CAS: 168162-31-0) Here, the amino group is N-methylated, altering electronic and steric profiles: Stability: N-methylation increases resistance to enzymatic degradation. Synthetic Yield: Reported purity of 95% vs. 95% for the target compound, suggesting comparable synthetic feasibility .

- 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 895577-21-6) This analogue replaces the methyl ester with a free carboxylic acid (similarity: 0.87) . Acid Sensitivity: The free acid is less stable under acidic conditions but serves as a direct precursor for amide coupling. Applications: Preferred in solid-phase peptide synthesis over ester derivatives.

Ring System Variations

- tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (58) This complex derivative incorporates an azetidine ring and tetrafluoropropyl chain. Differences include: Synthetic Complexity: Requires multi-step synthesis with a yield of 35% vs. straightforward routes for the target compound . Biological Activity: The fluorinated side chain enhances metabolic stability, making it suitable for kinase inhibitors .

Analytical Data

Biological Activity

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, also known by its CAS number 1027256-76-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy in various biological contexts.

- Chemical Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Structure : The compound features a benzoate moiety with a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the coupling of a benzoic acid derivative with an amino acid derivative under controlled conditions. The Boc protection is often utilized to enhance the stability of the amino group during synthesis.

Key Findings from SAR Studies:

- Modification of Substituents : Altering the substituents on the benzoate ring and the amino group can significantly affect the biological activity. For instance, introducing electron-withdrawing groups can enhance potency against specific targets.

- Activity Against Cancer Cell Lines : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For example, in a high-throughput screening study, compounds related to this structure were found to inhibit growth in leukemia cell lines with IC50 values below 5 μM .

The proposed mechanism of action involves the inhibition of specific protein interactions within cancer cells, potentially affecting pathways crucial for cell proliferation and survival. This was evidenced by reduced expression of target genes associated with cancer progression .

Study 1: Inhibition of ENL YEATS Domain

In a study focused on small molecule inhibitors for the ENL YEATS domain, a compound structurally related to this compound showed potent inhibitory effects with an IC50 value below 100 nM. This suggests that modifications to the core structure can yield compounds with selective activity against specific protein domains involved in cancer .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 7 | ENL YEATS | <0.1 |

| This compound | Leukemia Cells | <5 |

Study 2: Antimalarial Activity

In another research effort, compounds with similar structures were tested against Plasmodium falciparum, showing promising activity against malaria parasites. The study highlighted the importance of targeting metabolic pathways unique to the parasite, which could be leveraged for developing new antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate?

- Methodology : A common approach involves coupling a Boc-protected amine intermediate with a benzoate ester. For example, Suzuki-Miyaura cross-coupling using tert-butoxycarbonyl-protected boronic acids (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) with halogenated benzoate esters under palladium catalysis . Reflux conditions (e.g., 1,2-dimethoxyethane/water, nitrogen atmosphere) are often employed to achieve high yields. Purification via column chromatography is recommended to isolate the product from unreacted starting materials .

Q. How can the tert-butoxycarbonyl (Boc) group be introduced and removed in this compound?

- Methodology : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to cleave the Boc group while preserving the ester functionality. Monitoring via TLC or HPLC ensures complete deprotection .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the ester carbonyl (~165-170 ppm) and Boc-group carbamate (~150 ppm). The ethyl and methyl substituents on the benzene ring are identified via splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₂₁NO₄, expected [M+H]⁺ = 280.1548) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve steric effects around the ethyl-Boc-amine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodology : Yield discrepancies often arise from catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent polarity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, shows that tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane/water achieves >80% yield, while polar aprotic solvents (e.g., DMF) may reduce efficiency due to side reactions .

Q. What strategies mitigate side-product formation during the coupling of the Boc-protected amine and benzoate ester?

- Methodology : Side products (e.g., de-esterified acids or Boc-deprotected amines) are minimized by:

- Temperature Control : Maintaining reflux temperatures (70-80°C) to avoid thermal decomposition .

- Inert Atmosphere : Using nitrogen or argon to prevent oxidation of the palladium catalyst .

- Protecting Group Compatibility : Ensuring the Boc group remains stable under reaction conditions (pH 7-9) .

Q. How can researchers troubleshoot poor solubility during purification of this compound?

- Methodology : Poor solubility in hexane/ethyl acetate mixtures may require alternative solvent systems (e.g., dichloromethane/methanol). Recrystallization from hot ethanol or acetonitrile can improve purity. highlights that Boc-protected analogs often crystallize well in ethanol due to hydrogen bonding with the carbamate group .

Q. What role does steric hindrance from the tert-butyl group play in this compound’s reactivity?

- Methodology : The bulky tert-butyl group in the Boc moiety slows nucleophilic attacks at the carbamate carbon, enhancing stability during synthesis. However, steric effects can reduce coupling efficiency in cross-coupling reactions. Computational modeling (e.g., DFT) or kinetic studies using NMR can quantify these effects .

Properties

IUPAC Name |

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBYVPLPLFCESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.